molecular formula C18H20ClNO2S B2934950 4-[(benzyloxy)methyl]-1-(5-chlorothiophene-2-carbonyl)piperidine CAS No. 1226439-96-8

4-[(benzyloxy)methyl]-1-(5-chlorothiophene-2-carbonyl)piperidine

Cat. No.: B2934950
CAS No.: 1226439-96-8
M. Wt: 349.87
InChI Key: HDKVTCRQHYIPBG-UHFFFAOYSA-N
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Description

4-[(benzyloxy)methyl]-1-(5-chlorothiophene-2-carbonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyloxy methyl group and a 5-chlorothiophene-2-carbonyl group

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c19-17-7-6-16(23-17)18(21)20-10-8-15(9-11-20)13-22-12-14-4-2-1-3-5-14/h1-7,15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKVTCRQHYIPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzyloxy)methyl]-1-(5-chlorothiophene-2-carbonyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the benzyloxy methyl group: This step often involves the use of benzyl halides in the presence of a base to form the benzyloxy methyl group.

    Attachment of the 5-chlorothiophene-2-carbonyl group: This can be done through acylation reactions using 5-chlorothiophene-2-carbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Piperidine Ring Functionalization

The tertiary amine in the piperidine ring undergoes characteristic nucleophilic and alkylation reactions:

  • Quaternization : Treatment with methyl iodide (CH<sub>3</sub>I) in acetonitrile forms a quaternary ammonium salt at the nitrogen, enhancing water solubility .

  • Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) oxidizes the piperidine to an N-oxide derivative, altering electronic properties .

Table 1: Piperidine Functionalization Reactions

Reaction TypeReagent/ConditionsProductYield (%)Source
QuaternizationCH<sub>3</sub>I, CH<sub>3</sub>CN, 60°C, 12 hPiperidinium iodide derivative85–92
N-OxidationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → rt, 6 hPiperidine N-oxide78

Benzyloxymethyl Group Modifications

The benzyl ether group is susceptible to cleavage under specific conditions:

  • Hydrogenolysis : Catalytic hydrogenation (H<sub>2</sub>, 10% Pd/C, EtOH) removes the benzyl group, yielding a hydroxymethyl intermediate .

  • Etherification : Reaction with thionyl chloride (SOCl<sub>2</sub>) converts the hydroxyl group to a chloromethyl derivative for further alkylation .

Table 2: Benzyloxymethyl Reactivity

ReactionReagents/ConditionsProductSelectivitySource
HydrogenolysisH<sub>2</sub>, Pd/C, EtOH, 25°C, 8 h4-(hydroxymethyl)piperidine derivative>95%
ChlorinationSOCl<sub>2</sub>, DCM, 0°C → rt, 4 hChloromethyl intermediate88%

5-Chlorothiophene-2-carbonyl Reactivity

The electron-deficient 5-chlorothiophene ring directs electrophilic substitution to the 4-position, while the carbonyl group participates in nucleophilic acyl substitutions:

  • Nucleophilic Aromatic Substitution : Replacement of chlorine with amines (e.g., morpholine) under CuI catalysis .

  • Carbonyl Reduction : Sodium borohydride (NaBH<sub>4</sub>) reduces the carbonyl to a hydroxymethylene group .

Table 3: Thiophene-Carbonyl Transformations

ReactionConditionsProductYield (%)NotesSource
Cl SubstitutionMorpholine, CuI, DMF, 120°C, 24 h5-morpholinothiophene-2-carbonyl derivative63Regioselective at C5
Carbonyl ReductionNaBH<sub>4</sub>, MeOH, 0°C → rt, 2 hHydroxymethylene-thiophene-piperidine72Retains piperidine

Spirocyclic and Annulation Reactions

Intramolecular cyclization of the benzyloxymethyl side chain with the piperidine nitrogen forms spirocyclic structures under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF) . This reaction is sensitive to steric effects and solvent polarity.

Key Mechanistic Insights:

  • Base-Mediated Cyclization : K<sub>2</sub>CO<sub>3</sub> promotes deprotonation and nucleophilic attack, forming a 6-membered spirooxazine ring .

  • Steric Effects : Bulky substituents on the benzyl group reduce cyclization efficiency (yields drop from 82% to 45% with tert-butyl groups) .

Biological Activity Correlations

Modifications to the 5-chlorothiophene moiety significantly impact bioactivity:

  • Chlorine Retention : Essential for target binding (e.g., HCV polymerase inhibition) . Replacement with fluorine reduces potency by ~15-fold .

  • Carbonyl Bioisosteres : Replacement with oxazole maintains activity, suggesting H-bond acceptor role .

Table 4: Bioactivity of Analogues

DerivativeModificationIC<sub>50</sub> (μM)TargetSource
Parent CompoundNone30.96 ± 4.75HCV Polymerase
5-Fluoro AnalogCl → F at C5 of thiophene78.91 ± 5.68HCV Polymerase
Oxazole BioisostereCO → Oxazole32.76 ± 5.36PGI<sub>2</sub> Receptor

Biological Activity

The compound 4-[(benzyloxy)methyl]-1-(5-chlorothiophene-2-carbonyl)piperidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C16_{16}H18_{18}ClN1_{1}O2_{2}S. Its structure features a piperidine ring substituted with a benzyloxy group and a chlorothiophene carbonyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:

  • Inhibition of Monoamine Oxidases (MAOs) : Compounds with similar structures have been shown to act as selective inhibitors of MAO-A and MAO-B, which are important in the metabolism of neurotransmitters. For instance, certain derivatives demonstrated IC50_{50} values in the low micromolar range, indicating potent inhibitory effects on these enzymes .
  • Antioxidant Activity : Some analogs have been reported to possess significant antioxidant properties, which can contribute to neuroprotective effects and overall cellular health .
  • Anticancer Properties : Preliminary studies suggest that related compounds may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound is limited .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter metabolism, leading to increased levels of serotonin and dopamine in the brain .
  • Cellular Signaling Modulation : It may influence signaling pathways associated with oxidative stress and apoptosis, contributing to its protective effects against cellular damage .

Case Studies

A review of recent literature highlights several case studies involving compounds structurally related to this compound:

  • Study on MAO Inhibition :
    • A study evaluated various piperidine derivatives for their MAO inhibitory activity. The most effective compounds showed IC50_{50} values ranging from 0.29 μM to 0.69 μM against MAO-B, demonstrating significant selectivity over MAO-A .
  • Antioxidant Evaluation :
    • Another study assessed the antioxidant capacity of related compounds using DPPH and ABTS assays. Results indicated that some derivatives exhibited over 80% inhibition at concentrations as low as 10 μM, suggesting strong antioxidant potential .
  • Cytotoxicity Testing :
    • In vitro cytotoxicity tests were conducted on Vero cells exposed to varying concentrations of related compounds. The results indicated that most compounds maintained over 70% cell viability at concentrations up to 100 μg/mL, highlighting their potential safety profile for therapeutic applications .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
MAO-A InhibitionIC50_{50}: ~0.51 μM
MAO-B InhibitionIC50_{50}: ~0.29 μM
Antioxidant Activity>80% inhibition at 10 μM
Cytotoxicity (Vero Cells)>70% viability at 100 μg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-[(benzyloxy)methyl]-1-(5-chlorothiophene-2-carbonyl)piperidine?

  • Methodological Answer : The synthesis typically involves coupling reactions between piperidine derivatives and acyl chlorides. For example, the use of a base (e.g., NaOH) in dichloromethane facilitates nucleophilic substitution, as seen in analogous piperidine-thiophene conjugates . Catalytic agents like p-toluenesulfonic acid (PTSA) can enhance reaction efficiency, as demonstrated in related chromenopyrimidine syntheses . Yield optimization requires controlled stoichiometry, inert atmospheres, and post-reaction purification (e.g., column chromatography).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural integrity, particularly for verifying benzyloxy and chlorothiophene moieties. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemical ambiguities, as applied to similar dispiro-piperidine systems .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer : Adhere to hazard codes H300-H313 (acute toxicity, skin irritation) and P301-P315 (emergency response for ingestion/inhalation). Use fume hoods, PPE (gloves, goggles), and inert gas purging during reactions. Storage should follow P401-P422 guidelines (dry, cool environments away from oxidizers) .

Q. How can researchers design experiments to study reaction kinetics or byproduct formation?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) methodologies, such as factorial designs, to isolate variables (e.g., temperature, catalyst concentration). This minimizes trial numbers while maximizing data robustness, as highlighted in chemical process optimization studies . High-Performance Liquid Chromatography (HPLC) with UV detectors monitors reaction progress and impurity profiles .

Advanced Research Questions

Q. How can computational models predict the compound’s drug-likeness or bioavailability?

  • Methodological Answer : Use software like SwissADME or Molinspiration to calculate physicochemical parameters (logP, topological polar surface area). Molecular docking studies against target proteins (e.g., enzymes) assess binding affinity. Computational analyses of analogous piperidine derivatives have shown correlations between lipophilicity and oral bioavailability .

Q. What strategies resolve contradictions in reported synthetic yields or purity data?

  • Methodological Answer : Replicate published protocols with strict adherence to reaction conditions (e.g., solvent drying, inert atmosphere). Validate analytical methods (e.g., NMR integration, HPLC calibration) to rule out instrumentation bias. Cross-reference with alternative characterization tools, such as IR spectroscopy or elemental analysis, to confirm purity claims .

Q. How can structural modifications enhance pharmacological activity while minimizing toxicity?

  • Methodological Answer : Introduce bioisosteric replacements (e.g., replacing benzyloxy with pyridylmethyl groups) to improve metabolic stability. Toxicity screening via in vitro assays (e.g., hepatocyte viability tests) guides iterative design. For example, sulfonyl-piperidine analogs exhibit reduced cytotoxicity compared to halogenated derivatives .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics to receptors. Cryo-EM or X-ray crystallography of protein-ligand complexes reveals binding modes. For example, piperidine-carbonyl motifs in similar compounds show π-π stacking interactions with aromatic enzyme pockets .

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